2-(((2-Nitrophenyl)thio)amino)propanoic acid
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Overview
Description
2-(((2-Nitrophenyl)thio)amino)propanoic acid is an organic compound that features a nitrophenyl group attached to a thioamino propanoic acid backbone
Preparation Methods
The synthesis of 2-(((2-Nitrophenyl)thio)amino)propanoic acid typically involves the reaction of 2-nitrothiophenol with an appropriate amino acid derivative under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioamide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Chemical Reactions Analysis
2-(((2-Nitrophenyl)thio)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further react to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((2-Nitrophenyl)thio)amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the thioamino moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds to 2-(((2-Nitrophenyl)thio)amino)propanoic acid include other nitrophenyl derivatives and thioamino acids. For example:
2-Amino-3-(4-nitrophenyl)propanoic acid: This compound has a similar structure but with the nitrophenyl group in a different position, leading to different reactivity and applications.
3-Amino-3-(2-nitrophenyl)propanoic acid: Another similar compound with variations in the amino and nitrophenyl groups, affecting its chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13) |
InChI Key |
FELSXTCZSJSHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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